
1-Hydroxypiperidine-2-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxypiperidine-2-carboxylicacidhydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hydroxyl group and a carboxylic acid group on the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxypiperidine-2-carboxylicacidhydrochloride can be synthesized through several methods. One common approach involves the hydroxylation of piperidine-2-carboxylic acid. This reaction typically requires the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the hydroxyl group at the desired position on the piperidine ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. These methods often utilize catalytic systems and optimized reaction conditions to achieve high yields and purity. For example, the use of metal catalysts such as palladium or platinum can facilitate the hydroxylation reaction, making it more suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxypiperidine-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of piperidine-2-carboxylic acid ketone or aldehyde derivatives.
Reduction: Formation of piperidine-2-carboxylic acid alcohol or aldehyde derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Hydroxypiperidine-2-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 1-Hydroxypiperidine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparaison Avec Des Composés Similaires
Piperidine-2-carboxylic acid: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
1-Hydroxy-2-pyrrolidinecarboxylic acid: Similar structure but with a five-membered ring, leading to different chemical and biological properties.
2-Hydroxypiperidine-3-carboxylic acid: Hydroxyl group at a different position, affecting its reactivity and interactions.
Uniqueness: 1-Hydroxypiperidine-2-carboxylicacidhydrochloride is unique due to the specific positioning of the hydroxyl and carboxylic acid groups on the piperidine ring. This configuration allows for distinct chemical reactivity and biological interactions, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H12ClNO3 |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
1-hydroxypiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c8-6(9)5-3-1-2-4-7(5)10;/h5,10H,1-4H2,(H,8,9);1H |
Clé InChI |
KKXQWCWONCEHSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)C(=O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



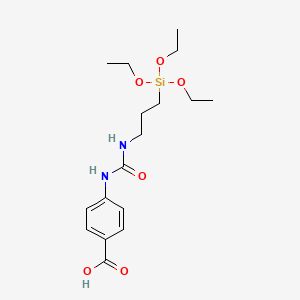

![7-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B15248902.png)
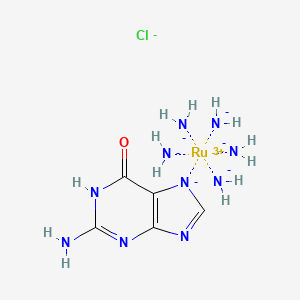
![[1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone](/img/structure/B15248919.png)

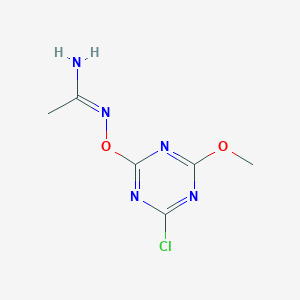
![2-[(3-Chloropyridin-4-yl)oxy]acetic acid](/img/structure/B15248947.png)
![(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronicacid](/img/structure/B15248949.png)
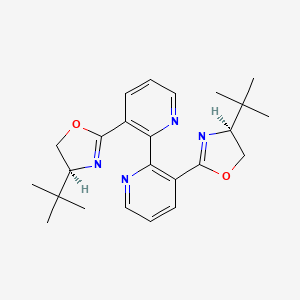
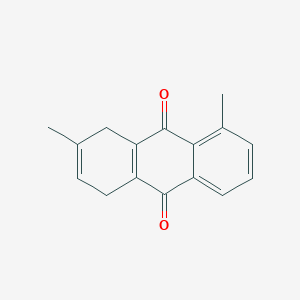
![1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B15248973.png)
![3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15248982.png)
